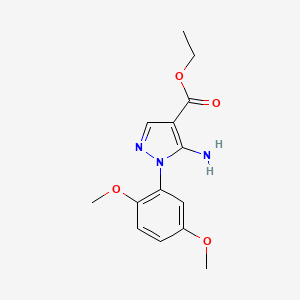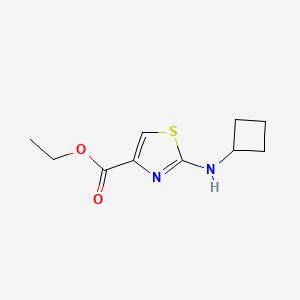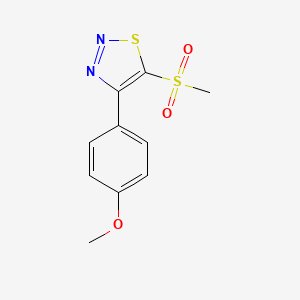
Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Amino-1-(2,5-diméthoxyphényl)-1H-pyrazole-4-carboxylate d'éthyle est un composé chimique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Amino-1-(2,5-diméthoxyphényl)-1H-pyrazole-4-carboxylate d'éthyle implique généralement la réaction du 2,5-diméthoxybenzaldéhyde avec l'hydrate d'hydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite cyclisé avec l'acétoacétate d'éthyle en milieu acide pour donner le dérivé pyrazole souhaité. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou l'acide acétique, et le mélange réactionnel est chauffé à reflux pour faciliter le processus de cyclisation.
Méthodes de production industrielle
En milieu industriel, la production du 5-Amino-1-(2,5-diméthoxyphényl)-1H-pyrazole-4-carboxylate d'éthyle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Amino-1-(2,5-diméthoxyphényl)-1H-pyrazole-4-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe ester peut être réduit en alcool correspondant.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Dérivés nitro du composé pyrazole.
Réduction : Dérivés alcools du composé pyrazole.
Substitution : Divers dérivés pyrazoles substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le 5-Amino-1-(2,5-diméthoxyphényl)-1H-pyrazole-4-carboxylate d'éthyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la synthèse de produits agrochimiques et d'autres composés d'intérêt industriel.
Mécanisme d'action
Le mécanisme d'action du 5-Amino-1-(2,5-diméthoxyphényl)-1H-pyrazole-4-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino et le cycle pyrazole peuvent participer à des liaisons hydrogène et à d'autres interactions avec les macromolécules biologiques, affectant potentiellement l'activité enzymatique ou la liaison des récepteurs. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Amino-1-phényl-1H-pyrazole-4-carboxylate d'éthyle : Ne contient pas les groupes diméthoxy, ce qui peut affecter sa réactivité chimique et son activité biologique.
5-Amino-1-(4-méthoxyphényl)-1H-pyrazole-4-carboxylate d'éthyle : Contient un seul groupe méthoxy, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
Unicité
Le 5-Amino-1-(2,5-diméthoxyphényl)-1H-pyrazole-4-carboxylate d'éthyle est unique en raison de la présence de deux groupes méthoxy sur le cycle phényle, ce qui peut influencer ses propriétés électroniques et sa réactivité. Cette caractéristique structurale peut améliorer son potentiel en tant qu'intermédiaire polyvalent en synthèse organique et son activité biologique dans diverses applications.
Propriétés
Formule moléculaire |
C14H17N3O4 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(2,5-dimethoxyphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-4-21-14(18)10-8-16-17(13(10)15)11-7-9(19-2)5-6-12(11)20-3/h5-8H,4,15H2,1-3H3 |
Clé InChI |
JJUGOGOYXHFAFR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)
![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)




![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)


